N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide
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Overview
Description
N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide is an organic compound with a complex structure that includes a butyl group, a methylbenzene sulfonyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with N-butylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The butyl and acetamide groups contribute to the compound’s overall hydrophobicity and ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
N-Butylacetamide: A simpler compound with similar structural features but lacking the sulfonyl group.
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide.
N-Butyl-N-methylacetamide: A related compound with a methyl group instead of the sulfonyl group.
Uniqueness
This compound is unique due to the presence of both the sulfonyl and acetamide groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61349-58-4 |
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Molecular Formula |
C14H21NO3S |
Molecular Weight |
283.39 g/mol |
IUPAC Name |
N-butyl-N-[(4-methylphenyl)sulfonylmethyl]acetamide |
InChI |
InChI=1S/C14H21NO3S/c1-4-5-10-15(13(3)16)11-19(17,18)14-8-6-12(2)7-9-14/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
DHTPWSIMMHQRCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CS(=O)(=O)C1=CC=C(C=C1)C)C(=O)C |
Origin of Product |
United States |
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